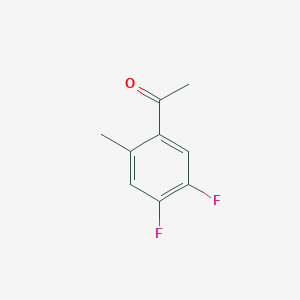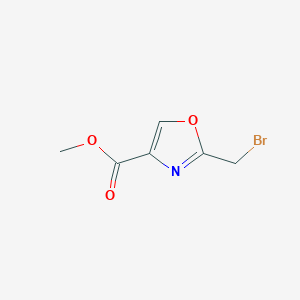
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, also known as CMP, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule, which means it has two enantiomers, (2R,4R) and (2S,4S). However, the (2R,4R) enantiomer is the one that has been studied the most due to its unique properties.
Applications De Recherche Scientifique
Influenza Neuraminidase Inhibitors : A study designed and synthesized potent inhibitors of influenza neuraminidase containing pyrrolidine cores, including a compound related to “(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid”. The inhibitors displayed significant potency against influenza neuraminidase, with a specific focus on the interaction of the carboxylic group with the enzyme's active site (Wang et al., 2001).
Biotransformations in Organic Synthesis : Another research explored the biotransformation of pyrrolidine-2,5-dicarboxamides by Rhodococcus erythropolis AJ270, yielding enantiomerically pure products. This process demonstrated the potential of using such compounds in the scalable preparation of druglike compounds (Chen et al., 2012).
Beta-Peptide Oligomers : The synthesis of a variety of 2,2-disubstituted pyrrolidine-4-carboxylic derivatives was described, focusing on their incorporation into beta-peptide oligomers. These non-hydrogen bonded foldamers might be useful in biomedical applications due to their low intrinsic polarity, which may enhance bioavailability (Huck & Gellman, 2005).
Structural Analysis in Medicinal Chemistry : A study on the synthesis and structural characterization of beta-amino acid tethered to a pyrrolidin-2-one ring indicated a specific 12-helix conformation, which could be significant in the design of novel foldamers for therapeutic applications (Menegazzo et al., 2006).
Crystallographic Analysis : Research on the crystal structure of a similar compound, “(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid,” provides insights into molecular conformations and potential interactions in crystal engineering (Yuan et al., 2010).
Spin Probes and Labels : A study focused on synthesizing pyrrolidine nitroxide radicals, suitable for applications as spin probes and labels, highlighting the importance of steric and electrostatic shielding in enhancing the stability of these radicals (Lampp et al., 2019).
Aurora Kinase Inhibitor in Cancer Treatment : The compound was mentioned in a study about an Aurora kinase inhibitor, suggesting its potential utility in cancer treatment (ヘンリー,ジェームズ, 2006).
Propriétés
IUPAC Name |
(2R,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBUGAPKCBEDP-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)





![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)


